Estrogen Receptor Binding Affinity Profile of (+)-Equol vs. (S)-Equol
Compared to its enantiomer (S)-equol, (+)-equol exhibits a distinct estrogen receptor binding profile. In competitive binding assays, S-equol is highly selective for ERβ (Ki = 0.73 nM) [1]. In contrast, (+)-equol shows a different preference, binding to ERβ with a Ki of 15.4 nM and ERα with a Ki of 27.4 nM, resulting in an ERβ/ERα selectivity ratio of approximately 1.8 . This contrasts with S-equol's ERβ/ERα ratio of ~0.11.
| Evidence Dimension | Binding Affinity (Ki) and ERβ/ERα Selectivity |
|---|---|
| Target Compound Data | ERβ Ki = 15.4 nM; ERα Ki = 27.4 nM; ERβ/ERα = 1.8 |
| Comparator Or Baseline | S-equol: ERβ Ki = 0.73 nM; ERα Ki = 6.41 nM; ERβ/ERα = 0.11 |
| Quantified Difference | (+)-equol exhibits ~21-fold lower affinity for ERβ and ~4.3-fold lower affinity for ERα compared to S-equol. The ERβ/ERα selectivity ratio is reversed. |
| Conditions | In vitro competitive radioligand binding assay using human estrogen receptors [REFS-1, REFS-2]. |
Why This Matters
This data demonstrates that (+)-equol cannot be used as a substitute for S-equol in studies requiring high ERβ selectivity, and instead serves as a tool to investigate mixed ERα/ERβ agonism.
- [1] Setchell, K. D. R., et al. (2005). S-Equol, a potent ligand for estrogen receptor β, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072-1079. View Source
